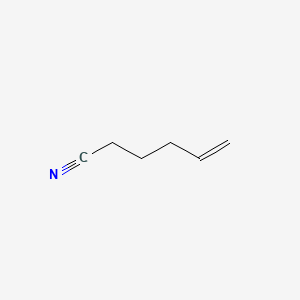
2-フェニル-1,3-チアゾール-4-カルボン酸
概要
説明
“2-Phenyl-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H7NO2S . It is a solid-powder substance .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-1,3-thiazole-4-carboxylic acid” is characterized by the presence of a phenyl group (a benzene ring), a thiazole ring, and a carboxylic acid group . The InChI code for this compound is 1S/C10H7NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) .
Chemical Reactions Analysis
The chemical reactions involving “2-Phenyl-1,3-thiazole-4-carboxylic acid” are not explicitly mentioned in the retrieved sources .
Physical and Chemical Properties Analysis
“2-Phenyl-1,3-thiazole-4-carboxylic acid” has a molecular weight of 205.23 g/mol . It has a boiling point of 173-177°C . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .
科学的研究の応用
抗菌活性
2-フェニル-1,3-チアゾール-4-カルボン酸を含むチアゾール誘導体は、顕著な抗菌活性を示すことが報告されています 。これは、新しい抗菌剤の開発において価値のあるものです。
抗真菌活性
チアゾール誘導体は、その抗菌活性に加えて、抗真菌活性も示します 。この広範囲の抗菌活性は、製薬アプリケーションにおける可能性を高めます。
抗炎症特性
チアゾール誘導体は、抗炎症特性を持つことが知られています 。これは、炎症を特徴とする状態の治療に役立ちます。
抗癌活性
チアゾール誘導体は、抗癌剤としての可能性を示しています 。癌細胞の増殖を阻害する能力は、腫瘍学における有望な研究分野となっています。
抗糖尿病活性
一部のチアゾール誘導体は、抗糖尿病活性を示すことが判明しています 。これは、糖尿病の管理と治療における使用の可能性を開きます。
抗ウイルス特性
2-フェニル-1,3-チアゾール-4-カルボン酸を含むチアゾール誘導体は、抗ウイルス特性を示しています 。これは、抗ウイルス薬の開発における潜在的な用途を示唆しています。
SHP1に対する阻害活性
2-フェニル-1,3-チアゾール-4-カルボン酸は、SHP1に対して阻害活性を示しています 。SHP1は、いくつかの細胞プロセスに関与するタンパク質チロシンホスファターゼであり、その阻害は関連する疾患の治療において重要となる可能性があります。
抗酸化特性
チアゾール誘導体は、抗酸化特性を持つことが報告されています 。これは、酸化ストレス関連状態の抑制に潜在的に役立ちます。
Safety and Hazards
The safety data sheet for “2-Phenyl-1,3-thiazole-4-carboxylic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
Target of Action
Thiazole compounds are known to have diverse biological activities and can act on a variety of targets. They have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
The mode of action of thiazole compounds can vary depending on the specific compound and its targets. Some thiazole compounds might inhibit certain enzymes, while others might stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways. For example, some thiazole compounds might activate or stop certain biochemical pathways and enzymes .
Result of Action
The molecular and cellular effects of thiazole compounds can vary depending on the specific compound and its mode of action. Some thiazole compounds might have antimicrobial or antitumor effects, while others might have neuroprotective or anti-inflammatory effects .
生化学分析
Biochemical Properties
2-Phenyl-1,3-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with topoisomerase II, an enzyme involved in DNA replication and repair. The binding of 2-Phenyl-1,3-thiazole-4-carboxylic acid to topoisomerase II results in the inhibition of the enzyme’s activity, leading to the accumulation of DNA double-strand breaks and subsequent cell death . Additionally, this compound has been found to interact with other biomolecules, such as receptors and ion channels, modulating their activity and contributing to its diverse biological effects.
Cellular Effects
The effects of 2-Phenyl-1,3-thiazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Phenyl-1,3-thiazole-4-carboxylic acid has been shown to inhibit the migration and invasion of glioma cells by blocking the activity of the aryl hydrocarbon receptor (AHR), a transcription factor involved in cell proliferation and differentiation . Furthermore, this compound affects gene expression by altering the transcriptional activity of various genes involved in cell cycle regulation, apoptosis, and metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Phenyl-1,3-thiazole-4-carboxylic acid involves several key interactions with biomolecules. At the molecular level, this compound exerts its effects through binding interactions with enzymes, receptors, and other proteins. For instance, the binding of 2-Phenyl-1,3-thiazole-4-carboxylic acid to topoisomerase II results in the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks . Additionally, this compound can modulate the activity of ion channels and receptors, influencing cellular signaling and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1,3-thiazole-4-carboxylic acid can change over time due to its stability and degradation. This compound is relatively stable under ambient conditions, but its activity may decrease over time due to degradation processes. Long-term studies have shown that 2-Phenyl-1,3-thiazole-4-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important considerations for its use in biochemical and pharmacological research.
Dosage Effects in Animal Models
The effects of 2-Phenyl-1,3-thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 2-Phenyl-1,3-thiazole-4-carboxylic acid can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-Phenyl-1,3-thiazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. This compound can undergo metabolic transformations, such as oxidation and conjugation, leading to the formation of metabolites with different biological activities . The involvement of 2-Phenyl-1,3-thiazole-4-carboxylic acid in these metabolic pathways can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 2-Phenyl-1,3-thiazole-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, 2-Phenyl-1,3-thiazole-4-carboxylic acid can bind to plasma proteins, influencing its distribution and bioavailability. The transport and distribution of this compound are critical factors that determine its therapeutic potential and effectiveness.
Subcellular Localization
The subcellular localization of 2-Phenyl-1,3-thiazole-4-carboxylic acid can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, 2-Phenyl-1,3-thiazole-4-carboxylic acid can localize to the nucleus, where it interacts with DNA and nuclear proteins, modulating gene expression and cellular function. The subcellular localization of this compound is an important aspect of its mechanism of action and biological effects.
特性
IUPAC Name |
2-phenyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUSLNJQKLZPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221330 | |
| Record name | 2-Phenyl-4-carboxythiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7113-10-2 | |
| Record name | 2-Phenyl-4-carboxythiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007113102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-4-carboxythiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















